(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 164520-75-6
VCID: VC6600672
InChI: InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7-
SMILES: CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C14H15NO2S2
Molecular Weight: 293.4

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 164520-75-6

Cat. No.: VC6600672

Molecular Formula: C14H15NO2S2

Molecular Weight: 293.4

* For research use only. Not for human or veterinary use.

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one - 164520-75-6

Specification

CAS No. 164520-75-6
Molecular Formula C14H15NO2S2
Molecular Weight 293.4
IUPAC Name (5Z)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7-
Standard InChI Key CSQOGPWVIWZOOG-GHXNOFRVSA-N
SMILES CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, (5Z)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core thiazolidinone scaffold modified by a 4-isobutoxybenzylidene substituent . The (5E) configuration denotes the stereochemistry of the benzylidene group relative to the thiazole ring. Its molecular formula, C₁₄H₁₅NO₂S₂, corresponds to a molecular weight of 293.4 g/mol .

Stereoelectronic Features

Key structural attributes include:

  • Thiazolidinone Core: A five-membered ring containing sulfur and nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capacity .

  • Benzylidene Substituent: The conjugated π-system of the 4-isobutoxybenzylidene group enhances planar rigidity, potentially facilitating intercalation with biological targets like DNA or enzymes .

  • Isobutoxy Chain: The branched 2-methylpropoxy group introduces hydrophobic character, likely influencing membrane permeability and solubility profiles .

The SMILES notation, CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2, and InChIKey, CSQOGPWVIWZOOG-GHXNOFRVSA-N, provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Preparation

General Synthetic Routes

Thiazolidinone derivatives are typically synthesized via condensation reactions between thiazolidinone precursors and aromatic aldehydes . For this compound, the proposed pathway involves:

  • Formation of the Thiazolidinone Core: Cyclization of thiourea derivatives with chloroacetic acid or esters.

  • Benzylidene Incorporation: Aldol-like condensation of 4-isobutoxybenzaldehyde with the thiazolidinone intermediate under acidic or basic conditions .

Optimization Challenges

Key challenges include:

  • Stereoselectivity: Ensuring the (5E) configuration dominates during benzylidene formation, often requiring controlled reaction temperatures and catalysts .

  • Purification: The compound’s limited solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques or recrystallization from dimethylformamide (DMF) .

Physicochemical Properties

Solubility and Stability

Available data indicate poor aqueous solubility, likely due to the hydrophobic isobutoxy and benzylidene groups . Stability under ambient conditions remains uncharacterized, though analogous thiazolidinones are prone to oxidation at the mercapto group, necessitating inert storage environments .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight293.4 g/mol
SolubilityNot available
LogP (Predicted)~3.2 (indicating lipophilicity)
Melting PointUnreported

Applications in Drug Development

Antimicrobial Agents

The compound’s thiazole core aligns with FDA-approved drugs like sulfathiazole, underscoring potential for antibiotic development . Modifying the isobutoxy chain could optimize pharmacokinetic profiles.

Anticancer Scaffolds

Hybrid molecules combining thiazolidinone and benzylidene motifs are being explored for multidrug resistance reversal in oncology . Co-administration with paclitaxel or doxorubicin may enhance efficacy.

Future Research Directions

Experimental Priorities

  • Solubility Enhancement: Prodrug strategies (e.g., esterification of the mercapto group) to improve bioavailability .

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in model organisms.

  • Target Identification: Proteomic screens to identify binding partners and mechanistic pathways .

Computational Modeling

Molecular dynamics simulations could predict binding affinities for COX-2, EGFR kinase, or tubulin, guiding synthetic modifications .

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